Unique Structural Identity as the Nucleobase Precursor for tRNA Wobble Modification mcm⁵s²U vs. All Other 5-Substituted 2-Thiouracils
The nucleoside derived from glycosylation of this compound — 2-thiouridine-5-acetic acid methyl ester (also designated mcm⁵s²U or 'S') — was identified as the naturally occurring modified nucleoside at the wobble position (position 34) of yeast tRNAᴳˡᵘ₃, which specifically recognizes the GAA codon for glutamic acid [1]. This was the first report of this modified nucleoside in any amino acid-specific tRNA. The 5-methoxycarbonylmethyl substitution pattern is absolutely required: the oxygen analog 5-methoxycarbonylmethyl uracil (CAS 25971-45-7, MW 184.15) yields mcm⁵U lacking the critical 2-thio group, while other 5-substituted 2-thiouracils (e.g., 5-methyl-2-thiouracil, CAS 636-26-0, MW 142.18; 5-carboxy-2-thiouracil, CAS 23945-50-8, MW 172.16) produce structurally different nucleosides that are not the naturally occurring mcm⁵s²U [2].
| Evidence Dimension | Structural identity match to naturally occurring tRNA wobble nucleoside |
|---|---|
| Target Compound Data | Derived nucleoside: 2-thiouridine-5-acetic acid methyl ester (mcm⁵s²U). Exact match confirmed by enzymatic degradation and chromatographic comparison with synthetic standard from yeast tRNAᴳˡᵘ₃ [1]. |
| Comparator Or Baseline | 5-Methoxycarbonylmethyl uracil (CAS 25971-45-7): yields mcm⁵U (MW 302.24 for uridine derivative, no sulfur). 5-Methyl-2-thiouracil (CAS 636-26-0): yields 5-methyl-2-thiouridine (different wobble properties). 5-Carboxy-2-thiouracil (CAS 23945-50-8): free acid, requires esterification before glycosylation. |
| Quantified Difference | The 2-thio group enables base-pairing restriction to adenosine (prevents mispairing with guanosine). The 5-methoxycarbonylmethyl group is the identity determinant recognized by the tRNA modification enzymes ALKBH8 and CTU1-CTU2 [3]. No other 5-substituted 2-thiouracil matches this exact modification pattern. |
| Conditions | tRNA sequencing and structural identification from Saccharomyces cerevisiae (baker's yeast); nucleoside identity confirmed by UV spectroscopy, paper chromatography, and electrophoretic mobility against synthetic standards [1]. |
Why This Matters
For research programs in RNA biology, epitranscriptomics, or tRNA modification enzymology, only this compound provides the authentic nucleobase for synthesizing the naturally occurring mcm⁵s²U modification; any structural analog yields a different product.
- [1] Kobayashi, T., Irie, T., Yoshida, M., Takeishi, K., & Ukita, T. (1974). The primary structure of yeast glutamic acid tRNA specific to the GAA codon. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 366(2), 168–181. DOI: 10.1016/0005-2787(74)90331-1. View Source
- [2] Modomics: A Database of RNA Modifications. 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U). Genesilico. Accessed 2026. View Source
- [3] Mammalian ALKBH8 possesses tRNA methyltransferase activity required for the biogenesis of multiple wobble uridine modifications implicated in translational decoding. (2010). Molecular and Cellular Biology, 30(7), 1814–1826. View Source
